molecular formula C10H23N3 B2706370 5-(4-Methylpiperazin-1-yl)pentan-1-amine CAS No. 4487-08-5

5-(4-Methylpiperazin-1-yl)pentan-1-amine

Cat. No. B2706370
CAS RN: 4487-08-5
M. Wt: 185.315
InChI Key: XMYJIRKAMFCJSV-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C10H23N3 . It is used in the synthesis of various chemical derivatives .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 5-(4-Methylpiperazin-1-yl)pentan-1-amine are not directly available from the search results .

Scientific Research Applications

Dopamine D3 Receptor Ligands

Dopamine (1) plays a crucial role in both the central nervous system and the periphery. Its physiological impact is mediated through interactions with G-protein-coupled receptors (GPCRs). Among these receptors, the D3 subtype has been linked to multiple diseases, including depression, schizophrenia, substance use disorder, inflammatory conditions, and Parkinson’s disease (PD). Researchers have identified a novel series of 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as high-affinity ligands for the D3 receptor . These compounds hold promise for therapeutic interventions related to D3 activity.

SIRT6 Inhibition for Diabetes Treatment

A derivative of MPA, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been discovered as a novel SIRT6 inhibitor. SIRT6 is a histone H3 deacetylase, and inhibiting it is considered a potential strategy for treating diabetes. Compound 6d demonstrated significant inhibitory activity against SIRT6, making it a candidate for further investigation .

Anti-Inflammatory Effects

MPA derivatives have shown anti-inflammatory properties. For instance, a piperazine derivative, (4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole , exhibited potent antiproliferative activity against human leukemia cells (HL-60) in vitro . Further research into its anti-inflammatory mechanisms could be valuable.

NF-κB Inactivation in Colon Cancer Cells

Inactivation of NF-κB in colon cancer cells using IKK inhibitors has been explored. These inhibitors may blunt the cancer cells’ growth by affecting the antiapoptotic function of NF-κB. MPA derivatives could potentially contribute to this area of research .

Pleurisy Treatment

MPA derivatives have been investigated for their effects on pleurisy. Pleurisy is an inflammatory condition affecting the pleura (the lining of the lungs). Understanding the mechanisms by which these compounds modulate inflammation could lead to therapeutic applications .

Safety and Hazards

The specific safety and hazards information for 5-(4-Methylpiperazin-1-yl)pentan-1-amine is not directly available from the search results .

Future Directions

The future directions for the study and application of 5-(4-Methylpiperazin-1-yl)pentan-1-amine are not directly available from the search results .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYJIRKAMFCJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4487-08-5
Record name 5-(4-methylpiperazin-1-yl)pentan-1-amine
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